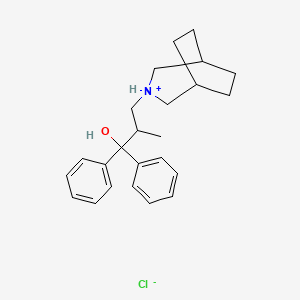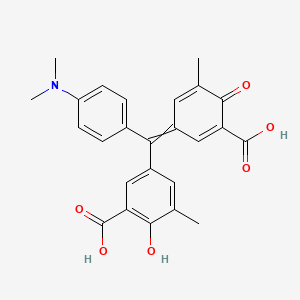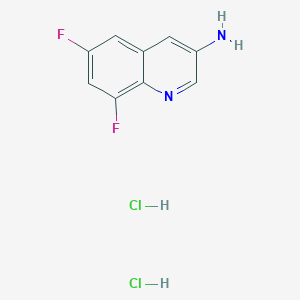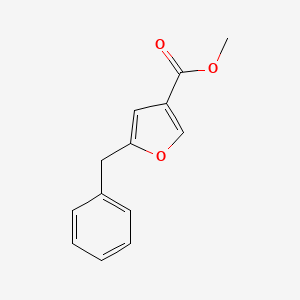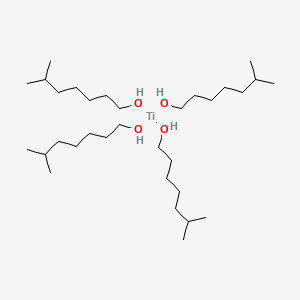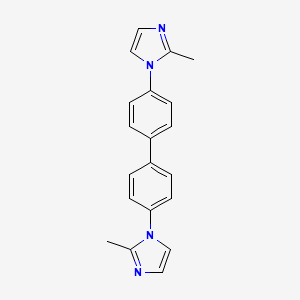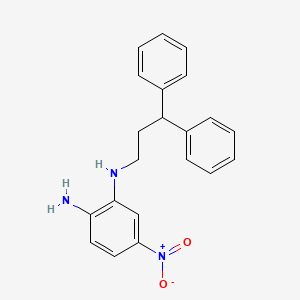
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine is an organic compound with a complex structure that includes a nitro group and a diamine functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine typically involves multiple steps. One common method includes the reaction of 3,3-diphenylpropylamine with 4-nitrobenzene-1,2-diamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized synthetic routes that allow for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like methanol or chloroform .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various amine derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diamine functionality can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(3,3-diphenylpropyl)acetamide: Similar structure but with an acetamide group instead of a nitro group.
N-(3,3-diphenylpropyl)amine: Lacks the nitro group and has different chemical properties.
4-nitrobenzene-1,2-diamine: Similar aromatic structure but without the diphenylpropyl group.
Propiedades
Fórmula molecular |
C21H21N3O2 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C21H21N3O2/c22-20-12-11-18(24(25)26)15-21(20)23-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19,23H,13-14,22H2 |
Clave InChI |
CAASLCJLNOASEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCNC2=C(C=CC(=C2)[N+](=O)[O-])N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


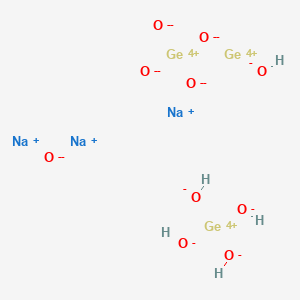
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
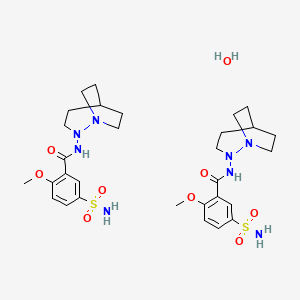
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
